![molecular formula C21H22ClN5O4 B2535318 N-[1-(4-氯苯基)-5-氧代吡咯烷-3-基]-4-(4-硝基苯基)哌嗪-1-甲酰胺 CAS No. 887466-36-6](/img/structure/B2535318.png)

N-[1-(4-氯苯基)-5-氧代吡咯烷-3-基]-4-(4-硝基苯基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

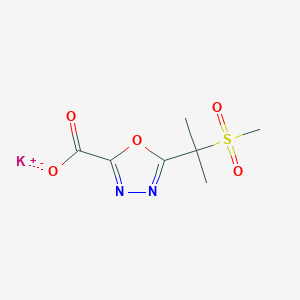

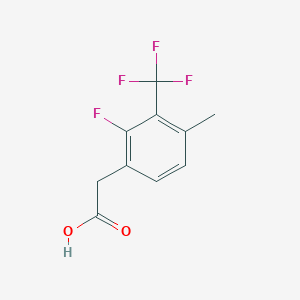

The compound “N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups. These include a piperazine ring, a pyrrolidinone ring, a nitrophenyl group, and a chlorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a diamine with a dihalide. The pyrrolidinone ring could be formed through a cyclization reaction of an appropriate amine and a carbonyl compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the pyrrolidinone is a five-membered ring with a nitrogen and a carbonyl group, and the phenyl groups are six-membered carbon rings. The presence of the nitro and chloro substituents on the phenyl rings would also affect the overall structure and properties of the molecule .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The piperazine ring could potentially undergo substitution reactions at the nitrogen atoms. The pyrrolidinone ring could potentially undergo reactions at the carbonyl group, such as reduction or condensation reactions. The nitrophenyl and chlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar nitro, chloro, and carbonyl groups would likely make this compound relatively polar, which could affect its solubility in different solvents. The presence of the nitrogen atoms in the piperazine and pyrrolidinone rings could potentially allow this compound to act as a base .

科学研究应用

分子相互作用和药理活性

N-[1-(4-氯苯基)-5-氧代吡咯烷-3-基]-4-(4-硝基苯基)哌嗪-1-甲酰胺及其类似物因其药理活性而被广泛研究,特别是作为特定受体的拮抗剂。Shim 等人(2002 年)对结构相似的化合物进行了详细的分子相互作用研究,重点介绍了其对 CB1 大麻素受体的有效且选择性的拮抗活性。该研究采用分子轨道方法、构象分析和 3D 定量构效关系 (3D-QSAR) 模型,揭示了该化合物与受体的结合相互作用,并提出其独特的空间取向和静电特性作为其拮抗活性的促成因素 (Shim 等人,2002 年)。

合成和工艺优化

研究还针对相关化合物的合成和工艺优化展开。Cann 等人(2012 年)开发了一种类似 CGRP 受体拮抗剂的会聚、立体选择性和经济型合成方法,展示了其在千克级规模上的合成,并讨论了工艺路线的优势和挑战 (Cann 等人,2012 年)。此外,Wei 等人(2016 年)建立了一种类似 Rho 激酶抑制剂的可扩展且简便的合成工艺,提供了一种高纯度产品,可以轻松扩大生产规模 (Wei 等人,2016 年)。

生物和抗菌活性

Reddy 等人(2013 年)合成了一系列新的尿素和硫脲衍生物,这些衍生物用非布司他加掺杂哌嗪,并评估了它们的抗病毒和抗菌活性。一些衍生物表现出有希望的抗病毒和有效的抗菌活性,表明这些化合物在医学应用中的潜力 (Reddy 等人,2013 年)。

血清素受体相互作用

García 等人(2014 年)研究了类似化合物与血清素 5-HT1A 受体的相互作用。该研究合成了 N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}甲酰胺,并评估了它们的体外和体内受体拮抗特性,显示出高脑摄取、缓慢清除和稳定性,表明它们作为神经精神疾病的 PET 放射性配体的潜力 (García 等人,2014 年)。

抗氧化和镇痛活性

Tumosienė 等人(2019 年)合成了含有各种取代基的新型衍生物,并评估了它们的抗氧化活性,发现一些化合物表现出有效的抗氧化特性,可能对治疗应用有益 (Tumosienė 等人,2019 年)。同样,Nie 等人(2020 年)专注于类似 TRPV1 拮抗剂的化学修饰和镇痛活性,旨在增强其药理和耐受性特征 (Nie 等人,2020 年)。

未来方向

属性

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O4/c22-15-1-3-18(4-2-15)26-14-16(13-20(26)28)23-21(29)25-11-9-24(10-12-25)17-5-7-19(8-6-17)27(30)31/h1-8,16H,9-14H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYODGKJVVCOCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2535245.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)

![2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2535248.png)

![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)

![methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2535255.png)

![5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide](/img/structure/B2535256.png)

![N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2535257.png)